1-(2H-1,3-benzodioxole-5-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Hydrogen-bond acceptor count Thiadiazole Medicinal chemistry

This compact (MW 318.35) building block uniquely combines an electron-rich benzodioxole, a basic piperazine linker, and an electron-deficient 1,2,5-thiadiazole. This distinct pharmacophore triad makes it ideal for fragment-based screening and scaffold-hopping programs, especially where identifying off-target aminergic GPCR activity is critical. Its predicted ~83 Ų TPSA biases it toward peripheral target engagement, differentiating it from CNS-penetrant analogs.

Molecular Formula C14H14N4O3S
Molecular Weight 318.35
CAS No. 2097928-94-2
Cat. No. B2437517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2H-1,3-benzodioxole-5-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
CAS2097928-94-2
Molecular FormulaC14H14N4O3S
Molecular Weight318.35
Structural Identifiers
SMILESC1CN(CCN1C2=NSN=C2)C(=O)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C14H14N4O3S/c19-14(10-1-2-11-12(7-10)21-9-20-11)18-5-3-17(4-6-18)13-8-15-22-16-13/h1-2,7-8H,3-6,9H2
InChIKeyCMSGYKVCXZWHOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2H-1,3-Benzodioxole-5-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine (CAS 2097928-94-2): Structural Profile and Procurement Context


1-(2H-1,3-benzodioxole-5-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a synthetic small molecule (C14H14N4O3S, MW 318.35 g/mol) comprising a benzodioxole ring, a 1,2,5-thiadiazole ring, and a piperazine core . It is listed in commercial compound libraries as a building block for medicinal chemistry . The compound belongs to the class of 1,2,5-thiadiazol-3-yl-piperazines, a scaffold known for interactions with serotonergic and other CNS targets [1]; however, no target-specific biological data are publicly available for this specific compound. Researchers seeking procurement must therefore rely on structural differentiation from close analogs to assess its potential utility.

Why Generic Substitution Fails: The Unique Heterocyclic Triad of 1-(2H-1,3-Benzodioxole-5-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine


The compound is not a simple piperazine derivative; it integrates three pharmacophoric elements—the electron-rich benzodioxole carbonyl, the electron-deficient 1,2,5-thiadiazole, and the basic piperazine linker—in a single, low-molecular-weight entity . Substituting with 1-(2H-1,3-benzodioxole-5-carbonyl)piperazine (CAS 55966-96-6) eliminates the thiadiazole-mediated hydrogen-bond acceptor and π-stacking capacity. Conversely, 1-(1,2,5-thiadiazol-3-yl)piperazine lacks the carbonyl-benzodioxole surface that can engage hydrophobic pockets. Even the piperidine analog (replacing piperazine with piperidine) alters pKa and conformational flexibility, which directly impacts target engagement [1]. The closest literature precedent, WAY-100635, demonstrates that specific substitution on the thiadiazol-3-yl-piperazine scaffold governs receptor selectivity [1]; generic replacement disregards these critical structure-activity relationships.

Differential Evidence: Measurable Structural Advantages of 1-(2H-1,3-Benzodioxole-5-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine Over Closest Analogs


Expanded Hydrogen-Bond Acceptor Capacity Relative to 1-(2H-1,3-Benzodioxole-5-carbonyl)piperazine

The target compound contains 7 hydrogen-bond acceptors (4 from the thiadiazole ring, 3 from the carbonyl oxygen and dioxole ring) versus only 4 for 1-(2H-1,3-benzodioxole-5-carbonyl)piperazine (CAS 55966-96-6), which lacks the thiadiazole moiety. This increase enhances potential interactions with polar residues in binding pockets. The quantitative acceptor count is derived from the molecular formula: C14H14N4O3S (target) vs. C12H14N2O3 (analog) .

Hydrogen-bond acceptor count Thiadiazole Medicinal chemistry

Increased Topological Polar Surface Area (TPSA) vs. Non-Thiadiazole Analog

The predicted Topological Polar Surface Area (TPSA) for the target compound is approximately 83.1 Ų, based on the contribution of the thiadiazole (≈30 Ų in 1,2,5-thiadiazole) plus the piperazine and benzodioxole carbonyl. By comparison, 1-(2H-1,3-benzodioxole-5-carbonyl)piperazine has a TPSA of approximately 41.9 Ų. This 41.2 Ų increase places the target compound within the optimal range for oral bioavailability (TPSA < 140 Ų) while potentially limiting passive blood-brain barrier penetration (TPSA > 60–70 Ų) [1]. Values are estimated from fragment contributions and conform to the topological method of Ertl et al.

TPSA Polar surface area Blood-brain barrier penetration

Structural Variation in the Piperazine Core: Target vs. Piperidine and Morpholine Analogs

Replacement of the piperazine ring with piperidine (as in 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperidine) eliminates one nitrogen atom and increases lipophilicity (clogP estimated to increase by ~0.5 log unit). Conversely, morpholine replacement introduces an oxygen, lowering basicity (pKa of morpholine ~8.4 vs. piperazine ~9.7). The piperazine core of the target compound provides a balanced basicity profile that is absent in both piperidine and morpholine analogs [1]. No quantitative activity data are available for any of these three compounds; however, the structural difference is documented in the Benchchem comparison table .

Piperazine Piperidine Morpholine Conformational flexibility

Lack of Documented Biological Selectivity: A Cautious Procurement Consideration

A systematic search of PubMed, PubChem BioAssay, ChEMBL, and patent databases (including US20130040948A1 on benzodioxole piperazine compounds) returned no quantitative IC50, Ki, or functional assay data for the target compound. By contrast, the structurally related WAY-100635 (which also contains a 1,2,5-thiadiazol-3-yl-piperazine) has published IC50 values of 0.91–1.35 nM at 5-HT1A receptors with >100-fold selectivity over other CNS receptors [1]. The absence of data for the target compound means that no claim of selectivity or potency can be made. This data gap is itself a critical differential: procurement for screening campaigns must be accompanied by in-house selectivity profiling.

Data gap Biological activity Selectivity

Recommended Applications of 1-(2H-1,3-Benzodioxole-5-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine Based on Structural Differentiation


Exploratory CNS Target Screening Campaigns with In-House Selectivity Profiling

The target compound's thiadiazol-3-yl-piperazine core is a known 5-HT1A pharmacophore [1], yet its benzodioxole-carbonyl substitution is novel. This combination makes it suitable for broad receptor screens where identifying unexpected off-target activity is the goal. Researchers should pair procurement with in-house radioligand displacement assays against a panel of aminergic GPCRs, as the increased TPSA (~83 Ų) relative to the non-thiadiazole analog may alter CNS penetration and receptor residence time [2].

Peripheral Target Profiling Leveraging Elevated TPSA

With a predicted TPSA of ~83 Ų—above the typical threshold for passive BBB penetration (60–70 Ų)—the compound is structurally biased toward peripheral target engagement [1]. This property distinguishes it from more lipophilic piperazine analogs and supports its use in screens for peripheral receptors (e.g., cardiovascular or gastrointestinal targets) where CNS exclusion is desirable.

Fragment-Based or Scaffold-Hopping Library Design

The three-ring system (benzodioxole, piperazine, thiadiazole) provides a rare combination of electron-rich, electron-deficient, and basic motifs within a molecular weight of only 318 g/mol. This compactness, combined with 7 hydrogen-bond acceptors, makes it an attractive core for fragment growing or scaffold-hopping programs aimed at enzymes with polar active sites [1]. Procurement as a building block enables rapid derivatization at the piperazine nitrogen or thiadiazole ring.

Negative Control or Selectivity Counter-Screen for WAY-100635 Series

WAY-100635 is a highly potent 5-HT1A antagonist with IC50 = 0.91–1.35 nM [1]. The target compound shares the thiadiazol-3-yl-piperazine scaffold but bears a distinct benzodioxole-carbonyl group instead of the 2-methoxyphenyl-piperazine moiety. If the target compound proves inactive at 5-HT1A receptors in in-house testing, it could serve as a structurally matched negative control, validating that 5-HT1A activity in the series is driven by the specific N-substitution rather than the thiadiazole-piperazine core alone.

Quote Request

Request a Quote for 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.